Ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through a cyclization process to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring facilitates interactions with active sites. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-pyrazolecarboxylate: Lacks the bromophenyl group, resulting in different reactivity and biological activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Shares the bromophenyl group but has additional functional groups that confer unique properties.
Uniqueness
Ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
115342-26-2 |
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Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-8-14-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
InChI Key |
HVCKDQIAOZNULM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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